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Compound of Interest

Compound Name: VH 032 amide-alkylC5-azide

Cat. No.: B12377968 Get Quote

An In-depth Technical Guide to VH 032 amide-
alkylC5-azide
For researchers, scientists, and professionals in the field of drug development, particularly

those focused on targeted protein degradation, VH 032 amide-alkylC5-azide represents a

critical chemical tool. This functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin

ligase serves as a foundational building block for the synthesis of Proteolysis Targeting

Chimeras (PROTACs). Its structure incorporates the high-affinity VH 032 core, a flexible

alkylC5 linker, and a terminal azide group, rendering it ready for conjugation to a target protein

ligand. This guide provides a comprehensive overview of its chemical structure, properties,

mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties
VH 032 amide-alkylC5-azide is a derivative of VH 032, a well-characterized inhibitor of the

VHL-HIF-1α interaction.[1][2] The addition of the amide-alkylC5-azide linker provides a reactive

handle for covalent attachment to other molecules, typically through copper-catalyzed or strain-

promoted azide-alkyne cycloaddition reactions ("click chemistry").

Below is a summary of its key chemical and physical properties:
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Property Value Reference

Molecular Formula C₂₈H₃₉N₇O₄S

Molecular Weight 569.73 g/mol

CAS Number 2821804-11-7

Appearance Solid [3]

Purity
≥95% (as determined by

HPLC)

Storage Conditions Store at -20°C

Solubility

Intended for use in onward

chemistry; soluble in suitable

organic solvents like DMSO.

[1]

Mechanism of Action and Application in PROTACs
The core function of VH 032 and its derivatives is to bind to the VHL E3 ligase.[4] In its natural

role, VHL is the substrate recognition component of the an E3 ubiquitin ligase complex that

targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and

subsequent proteasomal degradation under normal oxygen conditions.[2][5]

VH 032 mimics the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the

VHL:HIF-1α protein-protein interaction.[1][2] When incorporated into a PROTAC, the VH 032

moiety serves to recruit the VHL E3 ligase complex to a specific protein of interest (POI), which

is bound by the other ligand on the PROTAC molecule. This induced proximity triggers the

poly-ubiquitination of the POI, marking it for degradation by the cell's proteasome.
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PROTAC-mediated protein degradation workflow.
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Involvement in the VHL/HIF-1α Signaling Pathway
By binding to VHL and preventing its interaction with HIF-1α, VH 032 effectively stabilizes HIF-

1α levels, even in the presence of normal oxygen.[4] This leads to the dimerization of HIF-1α

with HIF-1β, translocation to the nucleus, and subsequent activation of hypoxia-responsive

genes, such as CA9, GLUT1, and PHD2.[1] This mechanism makes VHL inhibitors like VH 032

valuable tools for studying the cellular response to hypoxia.
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VH 032 inhibits the VHL/HIF-1α pathway.
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Quantitative Data
The binding affinity of the parent compound, VH 032, to the VHL E3 ligase has been

quantitatively determined. This affinity is crucial for its effectiveness in recruiting VHL for

PROTAC-mediated degradation.

Compound Target Method Value (Kd) Reference

VH 032 VHL E3 Ligase - 185 nM [1][4]

BODIPY FL VH

032 (Probe)
VCB Complex* TR-FRET 3.01 nM [6]

*VCB Complex refers to the VHL-ElonginC-ElonginB protein complex.

Experimental Protocols
Synthesis of VH 032 Precursor (VH 032 Amine)
The synthesis of VH 032 amide-alkylC5-azide begins with the synthesis of its amine

precursor. A multi-gram scale, column-free process has been developed, making this key

building block more accessible for PROTAC library construction.[7] The general retro-synthetic

analysis reveals four main building blocks.[7]

Retrosynthesis Overview: The synthesis generally involves the convergent assembly of four

key fragments:

Leucine derivative (Fragment A)

Hydroxyproline derivative (Fragment B)

Benzyl amine derivative (Fragment C)

Methylthiazole moiety (Fragment D)

Key Synthetic Steps (Simplified):

Preparation of (4-(4-methylthiazol-5-yl)phenyl)methanamine: Fragments C and D are

coupled. This can be achieved via methods like palladium-catalyzed decarboxylation C-N
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coupling, though optimized routes are preferred to avoid harsh conditions and improve

yields.[7]

Peptide Couplings: The leucine and hydroxyproline fragments are sequentially coupled using

standard peptide coupling reagents (e.g., HATU, COMU).

Final Assembly: The coupled A-B fragment is then joined with the C-D fragment to form the

core structure of VH 032 amine.

Functionalization: To obtain VH 032 amide-alkylC5-azide, the resulting VH 032 amine is

acylated with a linker containing a terminal azide group, such as 6-azidohexanoic acid, using

standard amide bond formation conditions.

Time-Resolved Fluorescence Resonance Energy-
Transfer (TR-FRET) Assay
A highly sensitive TR-FRET assay has been developed to identify and characterize VHL

ligands. This assay uses a fluorescent probe, BODIPY FL VH 032, which has a high affinity for

the VCB complex.[6]

Methodology:

Reagents:

GST-tagged VCB protein complex.

Europium-labeled anti-GST antibody (donor fluorophore).

BODIPY FL VH 032 (acceptor fluorophore).

Test compounds (e.g., VH 032 amide-alkylC5-azide).

Procedure:

The VCB complex, anti-GST antibody, and BODIPY FL VH 032 probe are incubated

together in an assay buffer.
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Binding of the antibody to the GST-tagged VCB and the probe to VHL brings the europium

donor and BODIPY acceptor into close proximity, allowing for FRET to occur.

Test compounds are added in various concentrations to compete with the BODIPY FL VH

032 probe for binding to VHL.

Data Acquisition:

The plate is excited at 340 nm.

Emission is measured at both 615 nm (europium) and 520 nm (BODIPY FL).

The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor

emission.

Analysis:

The decrease in the TR-FRET signal with increasing concentrations of the test compound

is used to calculate the IC₅₀ value, which reflects the binding affinity of the test compound.

Assay Components

Experimental Process
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TR-FRET assay workflow for VHL ligand characterization.

In conclusion, VH 032 amide-alkylC5-azide is a potent and versatile chemical tool,

indispensable for the modern drug discovery paradigm of targeted protein degradation. Its well-

defined mechanism of action and the availability of robust characterization assays enable

researchers to efficiently design and synthesize novel PROTACs for a wide range of

therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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